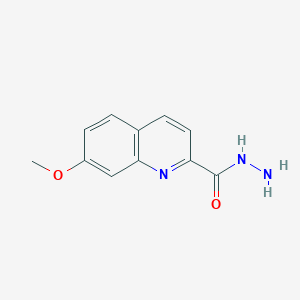

7-Methoxyquinoline-2-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

7-methoxyquinoline-2-carbohydrazide |

InChI |

InChI=1S/C11H11N3O2/c1-16-8-4-2-7-3-5-9(11(15)14-12)13-10(7)6-8/h2-6H,12H2,1H3,(H,14,15) |

InChI Key |

RXRNEQXLYYQIMQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=N2)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Approaches to 7-Methoxyquinoline-2-carbohydrazide

The synthesis of this compound is primarily achieved through a sequential process starting from its corresponding carboxylic acid precursor. This method involves the activation of the carboxyl group followed by condensation with hydrazine (B178648).

Synthesis from Relevant Quinoline (B57606) Precursors

The most direct precursor for the synthesis of this compound is 7-methoxyquinoline-2-carboxylic acid. An alternative and common strategy in hydrazide synthesis involves the use of the corresponding ester, typically an ethyl or methyl ester, derived from the carboxylic acid. osti.gov The synthesis of quinoline-2-carbohydrazide (B1604917), a closely related compound, starts with quinoline-2-carboxylic acid. ajchem-a.com This precursor is first converted into a more reactive acyl chloride intermediate. ajchem-a.com This general principle is widely applied in the synthesis of various carbohydrazides. osti.govnih.gov

Key Reaction Steps and Conditions

The transformation of 7-methoxyquinoline-2-carboxylic acid into its carbohydrazide (B1668358) derivative generally follows a two-step procedure.

First, the carboxylic acid is activated to facilitate nucleophilic attack by hydrazine. This can be achieved in two primary ways:

Formation of an Acid Chloride : The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), typically under reflux conditions. This reaction converts the carboxylic acid into the more reactive quinoline-2-carbonyl chloride. ajchem-a.com

Esterification : The carboxylic acid is converted to its corresponding ester, for example, an ethyl ester, through Fischer esterification. This reaction involves heating the carboxylic acid in an excess of the alcohol (e.g., ethanol) with a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄). nih.govrsc.org

The second step is the hydrazinolysis of the activated intermediate. The resulting acid chloride or ester is reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O). osti.govajchem-a.com The reaction with the ester is typically carried out by refluxing the components in a solvent such as ethanol. nih.gov The reaction mixture is then cooled, leading to the precipitation of the solid carbohydrazide product, which can be purified by recrystallization. ajchem-a.com

| Step | Reagents and Conditions | Intermediate/Product | Reference |

| Step 1 (Option A) | 7-methoxyquinoline-2-carboxylic acid, Thionyl chloride (SOCl₂), Reflux | 7-methoxyquinoline-2-carbonyl chloride | ajchem-a.com |

| Step 1 (Option B) | 7-methoxyquinoline-2-carboxylic acid, Ethanol (EtOH), Conc. H₂SO₄, Reflux | Ethyl 7-methoxyquinoline-2-carboxylate | nih.gov |

| Step 2 | Activated Intermediate, Hydrazine hydrate (N₂H₄·H₂O), Ethanol (EtOH), Reflux | This compound | ajchem-a.comnih.gov |

Synthesis of Structural Analogues and Derivatives of Methoxyquinoline-Carbohydrazides

The core structure of this compound can be readily modified at several positions to generate a library of structural analogues. These modifications include transformations of the carbohydrazide moiety and substitutions on the quinoline ring itself.

Derivatives with Modifications at the Carbohydrazide Moiety (e.g., Hydrazones, Schiff Bases)

The carbohydrazide functional group is a versatile handle for synthesizing a variety of derivatives. The most common transformation is the condensation reaction with aldehydes or ketones to form hydrazones, which are a class of Schiff bases. researchgate.netnih.gov This reaction is typically carried out by refluxing the carbohydrazide with the desired aldehyde or ketone in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). researchgate.netresearchgate.net

The reaction of a carbohydrazide with various aromatic aldehydes leads to the formation of N'-arylidene-carbohydrazides. researchgate.net For instance, reacting a quinoline carbohydrazide with substituted benzaldehydes would yield the corresponding N'-(arylmethylene)quinoline-carbohydrazides.

| Carbohydrazide Reactant | Aldehyde/Ketone Reactant | Resulting Derivative Class | General Conditions | Reference |

| Quinoline-carbohydrazide | Aromatic Aldehydes | N'-(Arylmethylene)quinoline-carbohydrazides | Ethanol, Acetic acid catalyst, Reflux | researchgate.net |

| Acid Hydrazide | Carbon Disulfide (CS₂) | 5-mercapto-1,3,4-oxadiazole derivatives | KOH, Ethanol, Reflux | ajchem-a.comnih.gov |

| Acid Hydrazide | Pentane-2,4-dione | Pyrazole derivatives | Reflux | nih.gov |

Quinoline-Carbohydrazides with Substitutions at C-3 and C-4 Positions of the Quinoline Ring

Introducing substituents at the C-3 and C-4 positions of the quinoline ring allows for significant structural diversification. These modifications are typically installed on the quinoline precursor before the formation of the carbohydrazide.

A key reaction for introducing a functional group at the C-3 position is the Vilsmeier-Haack reaction. mdpi.comresearchgate.net This reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can formylate an activated acetanilide (B955) precursor, leading to a 2-chloroquinoline-3-carbaldehyde (B1585622). mdpi.com This aldehyde can then be used to build more complex hydrazone derivatives.

Substitution at the C-4 position can be achieved through various methods. For example, a 7-methoxy-4-quinolinol can be converted to a 4-chloro-7-methoxyquinoline (B1631688) by heating with phosphorus oxychloride. chemicalbook.com This chloro-substituted quinoline can then serve as a versatile precursor for further functionalization and subsequent elaboration into a carbohydrazide at the C-2 position.

| Quinoline Precursor | Reagents and Conditions | Position of Substitution | Resulting Precursor | Reference |

| Substituted Acetanilide | POCl₃, DMF, 90 °C | C-2 (Cl), C-3 (CHO) | 2-Chloroquinoline-3-carbaldehyde | mdpi.com |

| 7-Methoxy-4-quinolinol | POCl₃, Heat | C-4 (Cl) | 4-Chloro-7-methoxyquinoline | chemicalbook.com |

Strategies for Incorporating the Methoxy (B1213986) Group and other Quinoline Substituents

The placement of the methoxy group at the C-7 position and other substituents on the quinoline ring is determined by the choice of the initial starting materials for the quinoline synthesis. A common and powerful method for constructing substituted quinolines is the cyclization of appropriately substituted anilines.

For instance, the synthesis of 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766) starts from a methoxy-substituted acetanilide. mdpi.com The Vilsmeier cyclization of this precursor directly incorporates the methoxy group at the desired C-7 position of the resulting quinoline ring. mdpi.com This highlights a general strategy where the substitution pattern of the final quinoline is dictated by the substitution pattern of the aniline (B41778) starting material.

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound and related derivatives involves a series of well-established chemical transformations. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and improving yields. The key mechanistic pathways include the formation of the core quinoline structure, the introduction of the hydrazide moiety, and the coupling of molecular fragments.

The formation of the quinoline ring system, a necessary precursor to this compound, can be achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to effect the cyclization and formylation of substituted acetanilides. mdpi.comrsc.org

The process begins with the reaction between DMF and POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium salt. rsc.org An appropriately substituted acetanilide, such as N-(3-methoxyphenyl)acetamide, then acts as the nucleophile. The Vilsmeier reagent attacks the activated aromatic ring, leading to the formation of an intermediate which, upon intramolecular cyclization and subsequent hydrolysis, yields a 2-chloroquinoline-3-carbaldehyde derivative. mdpi.comrsc.org For instance, the Vilsmeier cyclization of N-(m-methoxyphenyl)acetamide would be a key step in forming the 7-methoxyquinoline (B23528) carbaldehyde scaffold. mdpi.com The reaction typically requires elevated temperatures, for example, stirring at 90 °C for several hours, to proceed to completion. mdpi.com The final hydrolysis step, often carried out by adding ice and basifying the mixture, liberates the carbaldehyde group. mdpi.com

Table 1: Key Steps in Vilsmeier Cyclization for Quinoline Carbaldehyde Synthesis

| Step | Reactants | Intermediate/Product | Mechanistic Role |

| 1 | DMF, POCl₃ | Chloroiminium salt (Vilsmeier reagent) | Formation of the electrophile. |

| 2 | Acetanilide derivative, Vilsmeier reagent | Aryl-iminium intermediate | Electrophilic aromatic substitution. |

| 3 | Aryl-iminium intermediate | Dihydroquinoline derivative | Intramolecular cyclization. |

| 4 | Dihydroquinoline derivative, Water | 2-Chloroquinoline-3-carbaldehyde | Aromatization and hydrolysis to form the final aldehyde. |

This table provides a generalized overview of the Vilsmeier-Haack reaction mechanism for producing quinoline carbaldehyde precursors.

Hydrazone formation is a fundamental reaction in the synthesis of this compound. It involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with a hydrazine derivative. wikipedia.org In the context of synthesizing the title compound, a precursor like 7-methoxyquinoline-2-carbaldehyde (B13981799) would react with hydrazine hydrate. mdpi.com

The mechanism is a nucleophilic addition-elimination reaction. nih.gov The nitrogen atom of the hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. chemtube3d.com This attack leads to the formation of a tetrahedral intermediate known as a hemiaminal. nih.gov This step is typically the fastest in the sequence. nih.gov

Table 2: General Mechanism of Hydrazone Formation

| Step | Description | Key Feature |

| 1 | Nucleophilic Attack | The lone pair on the primary nitrogen of hydrazine attacks the electrophilic carbonyl carbon. |

| 2 | Proton Transfer | A proton is transferred from the hydrazine nitrogen to the carbonyl oxygen, forming a zwitterionic or neutral tetrahedral intermediate (hemiaminal). |

| 3 | Protonation of Hydroxyl | The hydroxyl group of the hemiaminal is protonated (often by an acid catalyst) to form a good leaving group (-OH₂⁺). |

| 4 | Elimination of Water | The lone pair on the second nitrogen atom facilitates the elimination of a water molecule. |

| 5 | Deprotonation | A base (e.g., water) removes a proton from the nitrogen to yield the final, neutral hydrazone product. |

This table outlines the standard, generally accepted mechanism for the formation of a hydrazone from a carbonyl compound and hydrazine.

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide (B86325) widely used as a coupling agent to form amide bonds, a reaction central to peptide synthesis and relevant for creating the carbohydrazide linkage from a carboxylic acid. nih.govpeptide.com This method can be employed to synthesize this compound by coupling 7-methoxyquinoline-2-carboxylic acid with hydrazine.

The mechanism begins with the activation of the carboxylic acid by EDC. The carboxylate attacks the central carbon atom of the carbodiimide, forming a highly reactive O-acylisourea intermediate. nih.gov This intermediate is unstable and susceptible to nucleophilic attack.

While the O-acylisourea intermediate can react directly with an amine (or hydrazine), the reaction is often more efficient and results in less racemization when an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is used. nih.govpeptide.com HOBt reacts with the O-acylisourea to form an active HOBt ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine nucleophile. nih.gov The amine (in this case, hydrazine) then attacks the carbonyl carbon of the HOBt ester, leading to the formation of the desired amide (carbohydrazide) bond and the release of HOBt. nih.gov The byproduct of the EDC reagent is a water-soluble urea (B33335) derivative, which can be easily removed by aqueous workup. peptide.com

Table 3: Mechanism of EDC/HOBt-Mediated Amide Coupling

| Step | Reactants | Intermediate/Product | Purpose |

| 1 | Carboxylic Acid, EDC | O-acylisourea intermediate | Activation of the carboxylic acid. |

| 2 | O-acylisourea, HOBt | HOBt active ester | Formation of a more stable, yet highly reactive intermediate; suppresses side reactions. |

| 3 | HOBt active ester, Amine (Hydrazine) | Tetrahedral intermediate | Nucleophilic attack by the amine on the activated carboxyl group. |

| 4 | Tetrahedral intermediate | Amide (Carbohydrazide) bond + HOBt | Collapse of the intermediate to form the final product. |

This table details the steps involved in the coupling of a carboxylic acid and an amine using EDC in the presence of the HOBt additive.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For 7-Methoxyquinoline-2-carbohydrazide, the ¹H NMR spectrum is anticipated to display a series of distinct signals corresponding to the protons of the quinoline (B57606) ring, the methoxy (B1213986) group, and the carbohydrazide (B1668358) functional group. The aromatic protons of the quinoline ring would typically appear in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns dictated by their position on the ring and the electronic influence of the methoxy and carbohydrazide substituents. The protons of the methoxy group are expected to produce a singlet peak, while the protons of the carbohydrazide's NH and NH₂ groups would also present characteristic signals, which may be broad and their chemical shifts can be influenced by the solvent and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (Quinoline) | 7.0 - 8.5 | Multiplet |

| Methoxy (-OCH₃) | ~3.9 | Singlet |

| -NH- (Amide) | Variable (Broad) | Singlet |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The carbon atoms of the quinoline ring are expected to resonate in the aromatic region (typically 110-160 ppm). The carbonyl carbon of the carbohydrazide group is characteristically found further downfield (around 160-180 ppm) due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The methoxy carbon will appear as a single peak in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 175 |

| Aromatic-C (Quinoline) | 100 - 160 |

Note: The exact chemical shifts would need to be determined from an experimental spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. This precise mass measurement is crucial for confirming the identity of the synthesized compound and distinguishing it from other molecules with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺. The resulting mass spectrum will show a prominent peak corresponding to the molecular weight of the compound plus the mass of a proton, confirming the molecular weight of the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-O functional groups. The N-H stretching vibrations of the amine and amide groups typically appear as broad bands in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the carbohydrazide group will produce a strong, sharp peak around 1650-1680 cm⁻¹. The C-O stretching of the methoxy group and the various C-N and C=C/C=N stretching vibrations of the quinoline ring will also be present in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine/Amide (N-H) | Stretching | 3200 - 3400 |

| Carbonyl (C=O) | Stretching | 1650 - 1680 |

| Aromatic (C=C/C=N) | Stretching | 1450 - 1600 |

| Ether (C-O) | Stretching | 1000 - 1300 |

Note: The exact frequencies and intensities would be determined from an experimental spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific UV-Vis absorption data for this compound has been reported in the surveyed literature. Generally, quinoline derivatives exhibit complex absorption spectra due to the presence of the heteroaromatic ring system. However, without experimental data, the specific absorption maxima (λmax) and molar absorptivity coefficients, which are influenced by the methoxy and carbohydrazide substituents, remain undetermined.

Fluorescence Spectroscopy

Detailed fluorescence spectroscopic data, including emission spectra, quantum yields, and fluorescence lifetimes for this compound, are not available. The fluorescence properties of quinoline compounds are highly sensitive to their substitution pattern and environment. While studies on related 6-methoxyquinoline (B18371) and 7-hydroxyquinoline (B1418103) derivatives show interesting photophysical behaviors, these cannot be directly extrapolated to this compound. researchgate.netnih.gov

X-ray Crystallography for Three-Dimensional Structure Determination

A definitive three-dimensional structure of this compound determined by single-crystal X-ray diffraction has not been published. Consequently, precise data on its crystal system, molecular conformation, and intermolecular interactions are unavailable.

There are no published reports detailing the crystallographic parameters for this compound.

Without X-ray crystallographic data, a precise, experimentally-verified description of the bond lengths, bond angles, and torsional angles that define the molecular conformation and geometry of this compound is not possible.

Information regarding the intermolecular hydrogen bonding, π-π stacking, or other non-covalent interactions that govern the supramolecular assembly of this compound in the solid state is absent from the current body of scientific literature.

Tautomerism Studies and Characterization of Tautomeric Forms

There are no specific studies on the tautomeric behavior of this compound. The carbohydrazide group can potentially exist in keto-enol or amide-imidol tautomeric forms. Studies on related heterocyclic systems, such as 7-hydroxyquinoline, have shown that tautomerism is a significant factor, often influenced by the solvent and electronic state (ground or excited). nih.govnih.gov However, dedicated research is required to identify and characterize the potential tautomers of this compound and determine their relative stability.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations have been pivotal in understanding the intrinsic properties of 7-Methoxyquinoline-2-carbohydrazide at the atomic and electronic levels. These methods provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules like this compound. nih.govmdpi.com DFT calculations enable the prediction of various molecular properties, including stability and chemical reactivity, often circumventing the need for costly and time-intensive laboratory experiments. nih.gov This theoretical framework is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com

In the context of hydrazide derivatives, DFT studies have been employed to understand their potential as corrosion inhibitors by evaluating their ability to donate electrons and interact with metal surfaces. nih.gov The accuracy of DFT allows for the reliable prediction of molecular geometries and other ground-state properties. nih.gov For similar heterocyclic compounds, DFT, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), has been used to calculate structural parameters, vibrational frequencies, and NMR chemical shifts, showing good agreement with experimental data. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as their electronic absorption spectra. growingscience.com This method has been successfully applied to quinoline (B57606) derivatives to analyze their electronic transitions and oscillator strengths. dergipark.org.tr For instance, in a study on a related quinoline derivative, TD-DFT calculations helped identify the nature of electronic transitions, such as those between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr These calculations are crucial for understanding the photophysical properties of the molecule and how it interacts with light. growingscience.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. chalcogen.roresearchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its capacity to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's reactivity; a smaller gap generally implies higher reactivity. chalcogen.ro

For quinoline derivatives, the analysis of HOMO and LUMO energies and their distribution across the molecule helps in identifying the active sites for electrophilic and nucleophilic attacks. dergipark.org.tr This information is vital for predicting how the molecule will interact with other chemical species and biological targets. chalcogen.ro

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.govbhu.ac.in The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). bhu.ac.in

In studies of related heterocyclic compounds, MEP analysis has been used to establish structure-activity relationships. nih.gov For example, identifying the electrostatic pattern of activity, including minima in the carbamate (B1207046) moiety and heterocyclic regions, can provide insights into the molecule's biological function. nih.gov This visual representation of charge distribution complements the information obtained from HOMO-LUMO analysis and helps in understanding intermolecular interactions. chalcogen.ro

Geometric Optimization and Conformational Landscapes

Determining the most stable three-dimensional structure of a molecule is a fundamental step in computational chemistry. researchgate.net Geometric optimization calculations, often performed using DFT methods, are used to find the minimum energy conformation of a molecule. nih.govresearchgate.net For flexible molecules like this compound, exploring the conformational landscape is crucial to identify all possible low-energy structures.

For similar hydrazone derivatives, quantum chemical calculations have been used to determine the total energy of possible tautomers and conformers in different environments, such as in a vacuum and in solution. researchgate.net These studies have shown that different tautomeric forms can have significantly different stabilities. researchgate.net Understanding the preferred geometry and conformation is essential for accurate molecular docking simulations and for interpreting experimental data.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein, to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target. nih.gov

For compounds related to this compound, molecular docking studies have been conducted to investigate their potential as anticancer and antimicrobial agents. nih.gov In these simulations, the ligand is docked into the active site of a specific protein target, and the binding energy is calculated to estimate the strength of the interaction. nih.gov For instance, derivatives of aryl-carbohydrazide have been docked against various bacterial and fungal protein targets, as well as against enzymes relevant to cancer. nih.gov The results of these simulations, often presented as docking scores, provide valuable insights into the structure-activity relationship and can guide the design of more potent analogues. nih.gov

Prediction of Binding Modes and Affinities

Computational docking is a primary method used to predict how a ligand, such as a quinoline derivative, might bind to a biological target, typically a protein receptor. This technique explores various possible conformations of the ligand within the protein's active site to identify the most stable binding pose, which is often the one with the lowest binding energy. The binding affinity, a measure of the strength of the interaction, is frequently estimated in terms of binding free energy (e.g., in kcal/mol).

For analogous carbohydrazide (B1668358) compounds, studies have shown a range of binding scores when docked against various biological targets. For instance, in studies of similar heterocyclic compounds, binding affinities are influenced by factors such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. While no specific binding affinity values for this compound have been published, research on related quinoline carbohydrazides indicates that this class of compounds has the potential to form stable complexes with protein targets. The accuracy of these predictions can be further enhanced by employing more rigorous computational methods like molecular dynamics (MD) simulations.

Identification of Key Amino Acid Residues in Binding Sites

Molecular docking and dynamics simulations are crucial for identifying the specific amino acid residues within a protein's binding site that interact with a ligand. These interactions are fundamental to the ligand's biological activity. For related hydrazone and quinoline-based compounds, studies have successfully mapped these interactions.

Key interactions typically observed include:

Hydrogen Bonds: The carbohydrazide moiety (-CONHNH2) is a potent hydrogen bond donor and acceptor, often forming critical hydrogen bonds with polar amino acid residues such as Arginine, Serine, Glutamic acid, and Threonine. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic quinoline ring and its methoxy (B1213986) group can engage in hydrophobic and π-π stacking interactions with nonpolar residues like Leucine, Phenylalanine, and Tryptophan.

Metal Ion Chelation: In metalloenzymes, the hydrazide group and nearby atoms can coordinate with metal ions (e.g., Mg²⁺) in the active site, which is a key feature for certain enzyme inhibitors.

For example, in studies on N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide, docking analyses revealed specific interactions with key residues within the active site of HIV-1 integrase, guiding further compound design. Although the precise residues for this compound are unconfirmed, the pattern of interactions would be expected to follow these principles.

Insights into Mechanism of Action at the Molecular Level

Computational studies provide a molecular-level hypothesis for a compound's mechanism of action. By visualizing the predicted binding mode and the key interactions, researchers can infer how a compound might inhibit an enzyme or modulate a receptor's function. For instance, if a compound is predicted to bind deeply within the catalytic site of an enzyme and interact with key catalytic residues, it is likely to be a competitive inhibitor.

In studies of similar quinoline derivatives, computational analyses have suggested mechanisms such as:

Enzyme Inhibition: Blocking the active site of an enzyme, thereby preventing the natural substrate from binding. This is a common mechanism for anticancer and antimicrobial agents.

DNA Intercalation: The planar quinoline ring system has the potential to insert itself between DNA base pairs, a mechanism of action for some anticancer drugs.

Receptor Modulation: Binding to a receptor to either activate or block its signaling pathway.

For related carbohydrazide derivatives targeting HIV-1 integrase, molecular modeling has shown that the molecule orients itself to chelate essential magnesium ions in the enzyme's catalytic core, explaining its inhibitory effect. This provides a clear, testable hypothesis for its mechanism of action at the molecular level.

Structure-Activity Relationship (SAR) Derivations via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. Computationally, this is often achieved through Quantitative Structure-Activity Relationship (QSAR) models. These models correlate variations in the chemical properties of a series of compounds with their observed biological activities.

For a series of compounds related to this compound, a computational SAR study would involve:

Generating Analogs: Creating a virtual library of derivatives by modifying specific parts of the molecule, such as the position of the methoxy group or by adding different substituents to the quinoline ring or hydrazide tail.

Calculating Descriptors: For each analog, calculating a set of molecular descriptors that quantify various physicochemical properties (e.g., size, polarity, electronic properties).

Building a Model: Using statistical methods to build a mathematical model that links these descriptors to the biological activity (e.g., inhibitory concentration).

Such models can reveal key structural requirements for activity. For example, SAR studies on quinazoline (B50416) derivatives have shown that the presence and position of methoxy groups can be crucial for inhibitory effects against certain kinases. Similarly, research on other carbohydrazides has demonstrated that modifying the aryl group attached to the hydrazide can significantly impact potency. These computational SAR studies are invaluable for rationally designing more potent and selective compounds.

In Vitro Biological Activity and Mechanistic Investigations

Antimicrobial Activity

While specific studies on the antimicrobial properties of 7-Methoxyquinoline-2-carbohydrazide are limited, the broader class of quinoline (B57606) and hydrazide derivatives has demonstrated notable antimicrobial effects.

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents, known to be active against a wide array of Gram-negative and Gram-positive bacteria. mdpi.com The mechanism of action for many quinolone antibiotics involves the inhibition of DNA replication through targeting DNA gyrase and topoisomerase IV. nih.gov

Derivatives of 7-methoxyquinoline (B23528) have shown promise. For instance, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and screened for their antimicrobial activity. One compound, in particular, demonstrated the highest efficacy against most of the tested bacterial strains, with a notable effect against E. coli. nih.gov Other research into hydrazone derivatives has shown that these compounds can exhibit moderate antibacterial activity. mdpi.com Specifically, certain N'-[(heteroaryl)methylene]adamantane-1-carbohydrazides have been identified as broad-spectrum antibacterial candidates, showing potent activity with minimal inhibitory concentration (MIC) values in the range of 0.5–2.0 μg/mL. mdpi.com

The antifungal potential of compounds structurally related to this compound has been investigated. Pyridine (B92270) carbohydrazide (B1668358) derivatives have shown potent activity against several multidrug-resistant strains of Candida species, with MIC values ranging from 16–24 µg/mL. nih.gov These values are comparable to the broad-spectrum antifungal drug fluconazole. nih.gov

Furthermore, some hydrazone derivatives have demonstrated weak to moderate antifungal activity against the yeast-like pathogenic fungus Candida albicans. mdpi.com In a separate study, a coumarin (B35378) derivative featuring a 7-methoxy group, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, was found to inhibit both the mycelial growth and conidial germination of various Aspergillus species. nih.gov

The antimicrobial mechanism of quinoline derivatives is often attributed to the inhibition of essential bacterial enzymes. Quinolones are known to target DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, transcription, and recombination. nih.gov The blockage of these enzymes is a key strategy in the development of new antibacterial drugs. nih.gov

For some related compounds, other mechanisms have been proposed. For example, the antibacterial action of 7-methoxycoumarin (B196161) against Ralstonia solanacearum was found to involve the destruction of the bacterial cell membrane. frontiersin.org Additionally, some studies suggest that certain hydrazide-containing compounds may act as prodrugs. For instance, it has been hypothesized that o-benzoic sulfimide (B8482401) can be biogenically transformed into a functional analog of sulfonamides, which inhibit folic acid synthesis in microbial cells. mdpi.com

Anticancer Activity of Quinoline-Hydrazide Derivatives

The anticancer properties of quinoline-hydrazide derivatives have been a significant area of research, with studies demonstrating their ability to inhibit cancer cell growth and induce cell cycle arrest. nih.gov The quinoline ring is a key heterocyclic motif in the development of anticancer agents, and its derivatives have been shown to act through various mechanisms, including the inhibition of tyrosine kinases, proteasome, and topoisomerase. tandfonline.com

A number of novel quinoline-hydrazide derivatives have shown significant cytotoxic activity against various cancer cell lines. nih.gov A study focused on a series of hydrazide derivatives incorporating a quinoline moiety identified analogues that significantly reduced the cell viability of neuroblastoma cancer cells with micromolar potency and notable selectivity over normal cells. nih.gov For instance, the lead compound, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propane hydrazide, was identified as a novel anti-cancer agent. nih.gov

The cytotoxic effects of these compounds were more pronounced in neuroblastoma cells (SH-SY5Y and Kelly) compared to breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov Other research on quinoline-based dihydrazone derivatives showed significant antiproliferative activity against human gastric cancer (BGC-823), human hepatoma (BEL-7402), human breast cancer (MCF-7), and human lung adenocarcinoma (A549) cell lines, with IC₅₀ values ranging from 7.01 to 34.32 μM. rsc.org Another study on novel quinoline derivatives of ursolic acid bearing a hydrazide moiety reported potent activity against MDA-MB-231, HeLa, and SMMC-7721 cancer cell lines, with one compound exhibiting IC₅₀ values of 0.12, 0.08, and 0.34 μM, respectively. tandfonline.com

Table 1: Interactive Data Table of IC₅₀ Values for Quinoline-Hydrazide Derivatives against Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (μM) | Source |

| Quinoline-based dihydrazones | MCF-7 (Breast) | 7.016 - 7.05 | rsc.org |

| Quinoline-based dihydrazones | BGC-823 (Gastric) | 7.01 - 34.32 | rsc.org |

| Quinoline-based dihydrazones | BEL-7402 (Hepatoma) | 7.01 - 34.32 | rsc.org |

| Quinoline-based dihydrazones | A549 (Lung) | 7.01 - 34.32 | rsc.org |

| Quinoline-hydrazide derivative of Ursolic Acid | MDA-MB-231 (Breast) | 0.12 ± 0.01 | tandfonline.com |

| Quinoline-hydrazide derivative of Ursolic Acid | HeLa (Cervical) | 0.08 ± 0.01 | tandfonline.com |

| Quinoline-hydrazide derivative of Ursolic Acid | SMMC-7721 (Hepatoma) | 0.34 ± 0.03 | tandfonline.com |

| Quinoline hydrazone derivative | MCF-7 (Breast) | 0.73 | nih.gov |

In addition to inhibiting cell viability, quinoline-hydrazide derivatives have been shown to exert their anticancer effects by interfering with the cell cycle. A specific quinoline hydrazide analogue was found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein. nih.gov The p27kip1 protein is involved in regulating the transition from the G0 to the S phase of the cell cycle. nih.gov

Other studies have corroborated these findings. For example, certain quinoline hydrazone derivatives were shown to enhance G0/G1 arrest and promote apoptotic cell death in MCF-7 breast cancer cells. nih.gov Furthermore, a novel quinoline derivative of ursolic acid containing a hydrazide moiety was demonstrated to arrest the cell cycle at the G0/G1 phase in HeLa cells. tandfonline.com This ability to halt the cell cycle at the G1 phase is a significant mechanism through which these compounds can control cancer cell proliferation. nih.gov

Modulation of Cell Cycle Regulatory Proteins (e.g., p27kip1 upregulation)

The cyclin-dependent kinase (CDK) inhibitor p27Kip1 is a crucial protein that governs the transition of cells from the G1 to the S phase of the cell cycle. nih.gov It functions by binding to and inhibiting the cyclin E-CDK2 complex, thereby acting as a regulator of cell proliferation. nih.gov In many human cancers, the downregulation of p27 is a common alteration, which has linked low p27 expression with decreased survival rates in diseases like prostate cancer. nih.gov Consequently, identifying small molecules that can restore or enhance the levels of p27 protein represents a promising strategy in cancer research. nih.gov

Studies have shown that the stabilization of p27Kip1 is vital for maintaining cell cycle arrest when DNA damage occurs. nih.gov A chemical genetics approach has been successfully used to discover small molecules that increase the nuclear levels of p27, leading to cell cycle delay and exhibiting antiproliferative activity in cancer cells. nih.gov While the quinoline scaffold is a common feature in many biologically active compounds, specific research directly investigating the effect of this compound on p27Kip1 upregulation is not extensively documented in the available literature. However, the broader interest in small molecules that can modulate this pathway suggests a potential area for future investigation for quinoline derivatives.

Antiviral Activity (e.g., Anti-HIV-1 for related quinoline-carbohydrazides)

The quinoline nucleus is a well-established scaffold in medicinal chemistry, known to impart a wide range of biological activities, including antiviral properties. nih.govresearchgate.net Derivatives of quinoline have been a focus of research for developing new agents against the human immunodeficiency virus type 1 (HIV-1). researchgate.netnih.gov The emergence of drug-resistant HIV-1 strains necessitates the discovery of novel inhibitors that act on different viral targets. nih.govnih.gov

Research into quinoline-carbohydrazide derivatives has explored their potential as anti-HIV-1 agents. For instance, a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were synthesized and evaluated for their ability to disrupt HIV-1 replication. nih.govnih.gov However, in this particular study, the compounds did not show significant anti-HIV-1 activity at concentrations below 100 µM. nih.govnih.gov In contrast, other studies on different quinoline-based compounds have yielded more promising results. For example, certain quinoline–1,2,3-triazole–aniline (B41778) hybrids have exhibited potent in vitro activity against wild-type HIV-1, with some analogues being significantly more active than the reference drug, Zidovudine (AZT). mdpi.com

Table 1: Anti-HIV-1 Activity of Selected Quinoline Derivatives This table summarizes the in vitro anti-HIV-1 activity of representative quinoline compounds from research studies.

| Compound ID | Class | Target | Activity (IC50 or EC50) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| Compound 11h | Quinoline-1,2,3-triazole-aniline hybrid | HIV-1 (Wild-type, Subtype B) | IC50 = 0.01032 µM | >25.52 µM | >2472 | mdpi.com |

| Compound 14 | Quinolonyl diketo acid analog | HIV-1 Syncytium / Integrase | EC50 = 0.25 µM / 0.12 µM | >200 µM | Not specified | ijpsr.com |

| Compound 12b | N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | HIV-1 | No significant activity < 100 µM | Not specified | Not applicable | nih.govnih.gov |

Data is compiled from multiple sources for illustrative purposes.

Investigation of Viral Target Inhibition (e.g., Integrase)

A key target for anti-HIV drug development is the viral enzyme integrase (IN), which is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. nih.govnih.gov The quinoline scaffold has been identified as a privileged structure for designing HIV integrase inhibitors. nih.gov

Many research efforts have focused on designing quinoline derivatives that can effectively block the activity of HIV integrase. ijpsr.comnih.gov Molecular docking studies have been employed to predict how these quinoline-based compounds, including carbohydrazide derivatives, might bind to the active site of the integrase enzyme. nih.govijpsr.com These computational analyses suggest that the orientation of the quinoline scaffold in the active site can be similar to that of known integrase inhibitors. nih.gov While some synthesized N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides showed no significant integrase inhibition, docking analyses supported their potential as a template for further structural modifications to enhance potency. nih.govnih.gov Other studies on quinolonyl diketo acid analogues have reported moderate to good inhibitory activity against HIV-1 integrase. ijpsr.com

Antioxidant Properties

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), can cause significant damage to cellular components and is implicated in numerous diseases. nih.gov Antioxidants can mitigate this damage, and there is considerable interest in developing new antioxidant compounds. nih.gov The hydrazone moiety is recognized for its physiological properties and is present in many biologically active compounds, including those with antioxidant activity. nih.gov

Studies on quinoline-2-carbaldehyde hydrazone derivatives, which are structurally related to this compound, have demonstrated their potential as antioxidants. nih.gov These compounds were synthesized as bioisosteric analogues of melatonin, a known powerful free-radical scavenger, and their ability to reduce oxidation was evaluated in vitro. nih.gov Furthermore, a pharmacophore model developed from known antioxidant agents, which included an aromatic ring and hydrogen bond acceptors, was used to identify quinoline-3-carbohydrazides with good antioxidant activity. researchgate.net Research on dihydropyrazole-carbohydrazide derivatives has also highlighted their significant antioxidant properties. researchgate.net These findings collectively suggest that the quinoline-carbohydrazide scaffold is a promising framework for developing new antioxidant agents.

Coordination Chemistry and Biological Evaluation of Metal Complexes

The carbohydrazide moiety is an excellent ligand for coordinating with metal ions, and the resulting metal complexes often exhibit enhanced biological activities compared to the free ligand. researchgate.netorientjchem.org The study of metal complexes with quinoline-carbohydrazide ligands is an active area of research, exploring the synthesis, structure, and biological potential of these new chemical entities. researchgate.net The coordination of metal ions can significantly alter the physicochemical properties of the organic ligand, potentially leading to novel therapeutic or diagnostic applications.

The biological evaluation of these metal complexes is a critical component of their study. For instance, Schiff base complexes derived from quinoline-3-carbohydrazide (B3054276) have been prepared and evaluated for their antiproliferative activity. researchgate.net In some cases, the resulting metal chelates have shown promising antimicrobial activity, with the activity of the complexes being greater than that of the uncomplexed ligand. orientjchem.org

Synthesis and Characterization of Metal Chelates with Quinoline-Carbohydrazide Ligands

The synthesis of metal complexes involving quinoline-carbohydrazide ligands typically involves the reaction of the carbohydrazide, or a Schiff base derived from it, with various metal salts. researchgate.netresearchgate.net A range of transition metal ions, including Cu(II), Ni(II), Co(II), Cr(III), and Fe(III), have been used to form these chelates. researchgate.neteurjchem.com

The characterization of these newly synthesized metal complexes is achieved through a variety of analytical and spectroscopic techniques. Elemental analysis is used to determine the stoichiometry of the metal-to-ligand ratio in the complex. eurjchem.combendola.com Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry are employed to elucidate the structure of the complexes and confirm the coordination of the ligand to the metal ion. researchgate.neteurjchem.com IR spectroscopy is particularly useful for identifying the coordination sites, revealing that ligands often coordinate to the metal ion through the azomethine nitrogen and the carbonyl oxygen of the carbohydrazide group. researchgate.net Other techniques like magnetic susceptibility measurements, thermal analysis, and X-ray diffraction are also used to fully characterize the geometric and electronic structure of the metal chelates. eurjchem.combendola.com

Based on a comprehensive review of available scientific literature, there is no specific information regarding the "Enhanced Biological Activities of Metal Complexes" and the "Electrochemical Behavior of Metal Complexes" for the compound This compound .

While there is a body of research on the metal complexes of other quinoline derivatives and various carbohydrazide compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but distinct chemical entities. Scientific accuracy demands that the discussion be limited to the exact compound specified.

Therefore, the sections on the enhanced biological activities and electrochemical behavior of metal complexes of this compound cannot be provided at this time due to the absence of published research on this specific topic.

Emerging Research Directions and Future Perspectives for 7 Methoxyquinoline 2 Carbohydrazide

The quinoline (B57606) scaffold, a privileged structure in medicinal chemistry and materials science, continues to be a focal point of intensive research. Within this class, 7-methoxyquinoline-2-carbohydrazide and its analogues are emerging as versatile compounds with significant potential. Researchers are actively exploring new frontiers, from designing next-generation therapeutic agents to developing advanced materials. This article delves into the emerging research directions and future perspectives concerning this specific chemical compound and its derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 7-Methoxyquinoline-2-carbohydrazide, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions. For example, hydrazine hydrate reacts with a precursor such as ethyl 7-methoxyquinoline-2-carboxylate under reflux in ethanol. Key parameters include temperature (60–80°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 hydrazine to ester). Purification involves recrystallization from ethanol or column chromatography using silica gel. Monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane) ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm structure by identifying methoxy ( ~3.9 ppm) and carbohydrazide ( ~9–10 ppm for NH) groups.

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 247.1).

- X-ray crystallography : SHELXL (via single-crystal diffraction) resolves bond lengths and angles, critical for confirming stereochemistry and hydrogen-bonding networks .

Q. How should researchers handle stability issues during storage or experimental use?

The compound is light- and moisture-sensitive. Store in amber vials at –20°C under inert gas (N). Stability testing via TGA/DSC reveals decomposition temperatures (~200°C). For aqueous solutions, use buffers (pH 6–8) and avoid prolonged exposure to oxygen .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial IC50_{50}50 values) be resolved?

Discrepancies may arise from assay variability (e.g., bacterial strain differences) or compound purity. Mitigation strategies:

- Validate purity via HPLC (>95%).

- Use standardized protocols (CLSI guidelines) for antimicrobial testing.

- Perform dose-response curves with triplicate replicates. Statistical tools like ANOVA identify significant outliers .

Q. What methodologies are recommended for elucidating structure-activity relationships (SAR) of this compound derivatives?

- Synthetic modifications : Introduce substituents at the methoxy or carbohydrazide positions (e.g., halogenation, alkylation) and test activity.

- Computational modeling : Use DFT (Gaussian) or molecular docking (AutoDock) to predict binding affinities to targets like DNA gyrase. Validate predictions with experimental IC values .

Q. What advanced analytical methods are suitable for studying interactions between this compound and biomacromolecules?

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (k/k) with proteins like albumin.

- Fluorescence quenching : Measures changes in tryptophan emission upon ligand binding.

- Cryo-EM : Resolves compound-DNA complexes at near-atomic resolution .

Q. How can computational models improve the design of this compound-based drug candidates?

- QSAR models : Train on datasets of IC values and molecular descriptors (e.g., logP, polar surface area) to predict bioactivity.

- MD simulations (AMBER/GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability. Cross-validate with experimental thermodynamic data (ITC) .

Q. What strategies validate the specificity of analytical methods (e.g., HPLC) for quantifying this compound in complex matrices?

- Forced degradation studies : Expose the compound to heat, light, and pH extremes; confirm method specificity via peak purity (PDA detector).

- Spike-and-recovery tests : Add known quantities to biological samples (plasma, tissue homogenates) and calculate recovery rates (90–110%).

- Linearity : Ensure R > 0.99 over 1–100 µg/mL .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.